molecular formula C6H10ClN3 B1409088 3-hydrazinylbenzenaMine hydrochloride CAS No. 1295576-13-4

3-hydrazinylbenzenaMine hydrochloride

Cat. No.: B1409088
CAS No.: 1295576-13-4
M. Wt: 159.62 g/mol
InChI Key: GKLWFRHHSANUHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinylbenzenaMine hydrochloride typically involves the reaction of 3-nitroaniline with hydrazine hydrate. The process can be summarized as follows:

    Reduction of 3-nitroaniline: 3-nitroaniline is reduced to 3-aminobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Hydrazination: The resulting 3-aminobenzene is then reacted with hydrazine hydrate under reflux conditions to form 3-hydrazinylbenzenaMine.

    Formation of Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinylbenzenaMine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Azobenzene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

3-hydrazinylbenzenaMine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-hydrazinylbenzenaMine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    4-hydrazinylbenzenaMine hydrochloride: Similar structure but with the hydrazine group at the para position.

    2-hydrazinylbenzenaMine hydrochloride: Similar structure but with the hydrazine group at the ortho position.

    Phenylhydrazine hydrochloride: Lacks the amino group on the benzene ring.

Uniqueness

3-hydrazinylbenzenaMine hydrochloride is unique due to the specific positioning of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-hydrazinylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLWFRHHSANUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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